2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1112301-51-5
VCID: VC4772447
InChI: InChI=1S/C22H22N4O4S/c1-25-17-10-9-15(30-4)11-16(17)19-20(25)21(28)26(2)22(24-19)31-12-18(27)23-13-5-7-14(29-3)8-6-13/h5-11H,12H2,1-4H3,(H,23,27)
SMILES: CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)OC)C
Molecular Formula: C22H22N4O4S
Molecular Weight: 438.5

2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

CAS No.: 1112301-51-5

Cat. No.: VC4772447

Molecular Formula: C22H22N4O4S

Molecular Weight: 438.5

* For research use only. Not for human or veterinary use.

2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide - 1112301-51-5

Specification

CAS No. 1112301-51-5
Molecular Formula C22H22N4O4S
Molecular Weight 438.5
IUPAC Name 2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C22H22N4O4S/c1-25-17-10-9-15(30-4)11-16(17)19-20(25)21(28)26(2)22(24-19)31-12-18(27)23-13-5-7-14(29-3)8-6-13/h5-11H,12H2,1-4H3,(H,23,27)
Standard InChI Key GNEMPNQJBUFCNT-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)OC)C

Introduction

Synthesis and Preparation

The synthesis of compounds in this class typically involves multi-step organic reactions. These processes often begin with the preparation of intermediate compounds, followed by sulfonylation and coupling reactions under controlled conditions. Industrial production may employ optimized synthetic routes, including continuous flow chemistry and automated synthesis, to ensure high yield and purity.

Research Findings and Future Directions

Given the lack of specific research findings on this compound, future studies should focus on its synthesis, characterization, and biological evaluation. This could involve in vitro and in vivo assays to assess its potential as a therapeutic agent. Additionally, molecular docking studies could provide insights into its interaction with biological targets.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Potential Applications
2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamideC22H22N4O4S438.5Research compound
2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamideC24H26N4O6S498.55Anti-cancer, antimicrobial
N-(4-bromophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamideNot specifiedNot specifiedResearch compound

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